molecular formula C20H27N3O3S B14787617 Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-

Cat. No.: B14787617
M. Wt: 389.5 g/mol
InChI Key: XRZQXBVARCUOPV-UHFFFAOYSA-N
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Description

The compound “Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-” is a substituted benzenesulfonamide derivative characterized by a methoxymethylphenyl group at the N-position and a 4-methylpiperazinyl group at the 3-position of the benzene ring. This structure combines sulfonamide functionality with heterocyclic and alkyl ether substituents, which are common in pharmacologically active molecules targeting enzymes or receptors (e.g., kinases, carbonic anhydrases) .

Key structural features:

  • Sulfonamide core: Provides hydrogen-bonding capacity and stability.
  • 4-Methylpiperazinyl group: Enhances solubility and influences pharmacokinetics via basic nitrogen atoms.
  • 3-(Methoxymethyl)phenyl substituent: Introduces steric bulk and modulates lipophilicity.

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methylpiperazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C20H27N3O3S/c1-16-7-8-19(14-20(16)23-11-9-22(2)10-12-23)27(24,25)21-18-6-4-5-17(13-18)15-26-3/h4-8,13-14,21H,9-12,15H2,1-3H3

InChI Key

XRZQXBVARCUOPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COC)N3CCN(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For this specific compound, the synthetic route may include the following steps:

    Preparation of the sulfonyl chloride: This involves the chlorination of benzenesulfonic acid.

    Reaction with the amine: The sulfonyl chloride is then reacted with N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-amine under basic conditions to form the desired benzenesulfonamide derivative.

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often employs similar synthetic routes but on a larger scale. The process involves:

    Bulk preparation of intermediates: Large-scale chlorination and amination reactions.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the electrophile used.

Scientific Research Applications

Benzenesulfonamide derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- involves the inhibition of enzymes such as carbonic anhydrase. This enzyme plays a crucial role in regulating pH and ion balance in tissues. By inhibiting carbonic anhydrase, this compound can disrupt cellular processes, leading to effects such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound N-[3-(methoxymethyl)phenyl], 4-methyl-3-(4-methylpiperazinyl) C₁₉H₂₄N₄O₂S* 396.5* Methoxymethyl for lipophilicity; piperazinyl for solubility
TG101209 N-(tert-butyl), 3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino) C₂₆H₃₅N₇O₂S 533.7 Kinase inhibitor (JAK2/FLT3); tert-butyl enhances metabolic stability
Imatinib Mesylate 4-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-(pyrimidinylamino)phenyl]benzamide C₂₉H₃₁N₇O·CH₃SO₃H 589.7 BCR-ABL tyrosine kinase inhibitor; mesylate salt improves bioavailability
4-Methoxy-N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}benzamide 4-methoxybenzamide, 4-(4-methylpiperazinyl)sulfonyl C₁₉H₂₃N₃O₄S 389.5 Dual sulfonamide/benzamide motif; potential dual-target activity

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

Compound Solubility Melting Point (°C) Key Pharmacological Activity Assay Method (if available)
Target Compound Moderate (predicted in DMSO) N/A Hypothesized kinase inhibition (based on analogs) N/A
TG101209 Low in water; soluble in DMSO N/A JAK2/FLT3 inhibition (IC₅₀ = 6–50 nM) Kinase activity assays
Imatinib Mesylate Freely soluble in 0.1N HCl, methanol 220–225 BCR-ABL inhibition (IC₅₀ = 0.25 µM) SRB cytotoxicity assay
Example 56 () N/A 252–255 Unspecified anticancer activity Suzuki coupling synthesis

Key Differences and Implications

Substituent Effects: The target compound’s methoxymethylphenyl group distinguishes it from TG101209’s tert-butyl and Imatinib’s pyrimidinylamino groups. The 4-methylpiperazinyl group is shared with Imatinib, suggesting similar solubility profiles but divergent target selectivity (e.g., sulfonamide vs. benzamide cores) .

Synthetic Routes :

  • The target compound may be synthesized via Suzuki-Miyaura coupling (as in ) or nucleophilic substitution, whereas Imatinib requires multi-step amide coupling .

Therapeutic Potential: Unlike Imatinib (approved for leukemia), the target compound lacks direct efficacy data.

Biological Activity

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- is a complex organic compound that exhibits a range of biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and potential antidepressant effects.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C20H27N3O3S
  • Molecular Weight : Approximately 375.5 g/mol

The structure includes a benzenesulfonamide moiety linked to a methoxymethyl phenyl group and a piperazine ring, which is significant for its biological activity.

Antimicrobial Activity

Benzenesulfonamide derivatives are known for their antimicrobial properties. This specific compound has shown effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentrations (MIC) :
    • Effective against E. coli (MIC 6.72 mg/mL)
    • Active against S. aureus (MIC 6.63 mg/mL)
    • Demonstrated activity against P. aeruginosa and S. typhi with MIC values around 6.67 mg/mL and 6.45 mg/mL respectively .

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Research indicates that benzenesulfonamide derivatives possess anti-inflammatory properties. In vivo studies have demonstrated significant inhibition of carrageenan-induced rat paw edema, with some compounds showing up to 94% reduction in inflammation at various time points .

Antidepressant and Anxiolytic Effects

The piperazine moiety in the compound is linked to antidepressant and anxiolytic activities. Compounds with similar structures have been investigated for these effects, suggesting that this specific benzenesulfonamide may also exhibit such properties due to its structural similarity to known antidepressants.

The exact mechanisms through which benzenesulfonamide exerts its biological effects are still under investigation. However, studies suggest that the compound may interact with specific biological targets, leading to its antimicrobial and anti-inflammatory effects. The methoxymethyl group may enhance lipophilicity, potentially improving bioavailability and efficacy .

Comparative Analysis with Related Compounds

A comparison of benzenesulfonamide derivatives highlights the diversity in biological activity based on structural variations:

Compound NameStructureBiological ActivityUnique Features
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-StructureAntimicrobial, potential antidepressantUnique methoxymethyl substitution
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-StructureAntimicrobialDifferent substitution pattern
Benzenesulfonamide derivativesVarious substitutions possibleVaries widelyBroad range of activities depending on substitutions

Case Studies

Recent studies have focused on synthesizing new derivatives of benzenesulfonamides to enhance their biological activities. For instance, a study synthesized several sulfonamides bearing carboxamide functionalities that exhibited good anti-inflammatory and antimicrobial activities . The findings from these studies suggest that modifications in the chemical structure can lead to improved therapeutic profiles.

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